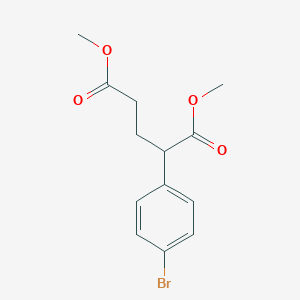

Dimethyl 2-(4-bromophenyl)pentanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H15BrO4 |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

dimethyl 2-(4-bromophenyl)pentanedioate |

InChI |

InChI=1S/C13H15BrO4/c1-17-12(15)8-7-11(13(16)18-2)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |

InChI Key |

XDMBHVUOWGQQJW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C1=CC=C(C=C1)Br)C(=O)OC |

Origin of Product |

United States |

Michael Addition:

A highly effective method for constructing the pentanedioate (B1230348) chain is through a Michael addition reaction. This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, the enolate of Dimethyl 2-(4-bromophenyl)malonate can act as the Michael donor. The Michael acceptor would be an acrylate (B77674) ester, such as methyl acrylate or ethyl acrylate.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide or another suitable alkoxide, in an alcoholic solvent. The base deprotonates the α-carbon of the dimethyl 2-(4-bromophenyl)malonate, generating a resonance-stabilized enolate. This enolate then attacks the β-carbon of the acrylate ester, forming a new carbon-carbon bond and leading to a tri-ester intermediate. Subsequent hydrolysis of the two ester groups of the malonate portion followed by decarboxylation of the resulting malonic acid derivative would yield the desired Dimethyl 2-(4-bromophenyl)pentanedioate. This decarboxylation step is often driven by heat. nih.gov

Direct Alkylation:

An alternative, though potentially less common, approach is the direct alkylation of the enolate of Dimethyl 2-(4-bromophenyl)malonate with a suitable three-carbon electrophile. An example of such an electrophile would be a methyl 3-halopropanoate, such as methyl 3-bromopropanoate. The reaction would proceed via an SN2 mechanism, where the malonate enolate displaces the halide to form the carbon-carbon bond. Similar to the Michael addition route, this would also generate a tri-ester intermediate that would require subsequent hydrolysis and decarboxylation to afford the final product.

Chemical Transformations and Reaction Pathways of Dimethyl 2 4 Bromophenyl Pentanedioate

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is the principal site for transformations involving the formation of new carbon-carbon bonds. This is typically achieved through organometallic cross-coupling reactions, where the bromine atom is substituted with various organic groups.

Cross-Coupling Reactions: Suzuki-Miyaura, Heck, Sonogashira, and Negishi Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the aryl bromide in Dimethyl 2-(4-bromophenyl)pentanedioate is an excellent substrate for these transformations. The diester functionality is generally stable under the conditions used for these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for creating biaryl structures. libretexts.org The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov Typical catalysts include palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0). wikipedia.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction is used to form a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org The reaction is co-catalyzed by palladium and copper(I) complexes and requires a base, typically an amine. libretexts.orgorganic-chemistry.org This method provides a direct route to arylalkynes.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the aryl bromide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org

Table 1: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄, Ni(acac)₂ | (Not required) | THF, Dioxane |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org However, this reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orgchemistrysteps.com The diester group on this compound is not sufficiently electron-withdrawing to significantly facilitate a standard SNAr addition-elimination mechanism under mild conditions. Therefore, displacing the bromide with common nucleophiles would likely require harsh reaction conditions (high temperatures and pressures) or the use of a very strong nucleophile/base that could potentially proceed via an alternative benzyne mechanism. wikipedia.org

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The aryl bromide can be converted into highly reactive organometallic reagents, which serve as potent carbon nucleophiles or strong bases.

Grignard Reagents: The reaction of the aryl bromide moiety with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, (Dimethyl 2-(4-magnesiobromophenyl)pentanedioate). adichemistry.comlibretexts.orglibretexts.org This transformation involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com It is crucial to perform this reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with water. libretexts.org The ester groups are susceptible to attack by the newly formed Grignard reagent; therefore, the reaction is typically carried out at low temperatures to minimize intramolecular side reactions.

Organolithium Reagents: Organolithium reagents can be prepared from aryl bromides either by direct reaction with lithium metal or through lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium). libretexts.orgmasterorganicchemistry.com The C-Li bond is highly polar, making these reagents powerful nucleophiles and strong bases. wikipedia.orgsigmaaldrich.com Similar to Grignard reagents, organolithiums can react with the ester carbonyls. Consequently, lithium-halogen exchange is generally performed at very low temperatures (e.g., -78 °C) to favor the formation of the aryllithium species over nucleophilic attack on the ester. wikipedia.org

Reactivity of the Diester Moiety

The two methyl ester groups of this compound are key sites for transformations involving carbonyl chemistry.

Condensation Reactions (e.g., Claisen, Dieckmann condensations)

The pentanedioate (B1230348) structure is a 1,6-diester, making it an ideal substrate for an intramolecular Claisen condensation, known as the Dieckmann condensation.

Dieckmann Condensation: This is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester. synarchive.comorganic-chemistry.orgwikipedia.org For this compound, treatment with a strong base (e.g., sodium ethoxide, sodium hydride) would cause deprotonation at a carbon alpha to one of the ester carbonyls, creating an enolate. masterorganicchemistry.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular fashion. wikipedia.orgmasterorganicchemistry.com Subsequent elimination of a methoxide ion results in the formation of a five-membered cyclic β-keto ester. wikipedia.org This reaction is a powerful method for constructing five- and six-membered rings. organic-chemistry.orgwikipedia.org The intermolecular version of this reaction is the Claisen condensation. wikipedia.orgwikipedia.org

Amidation and Reduction Reactions

The ester groups can be readily converted into other important functional groups like amides and alcohols.

Amidation: Esters can be converted to amides by reacting them with primary or secondary amines. This transformation, known as aminolysis, typically requires elevated temperatures or the use of a catalyst. nih.gov Modern methods allow for the direct amidation of esters under milder, transition-metal-free conditions, for example, by using reagents like lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the reaction at room temperature. nih.gov This would convert one or both of the methyl ester groups of this compound into the corresponding amides.

Reduction: The reduction of the diester moiety to a diol can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of the methoxide and a second hydride addition to the resulting aldehyde intermediate. An acidic workup then protonates the alkoxide intermediates to yield the diol. The aryl bromide functional group is generally unreactive towards LiAlH₄, allowing for the selective reduction of the diester portion of the molecule.

Formation of Lactones and Other Cyclic Derivatives

The structure of this compound, a substituted dimethyl glutarate, provides several pathways for intramolecular cyclization to form lactones and other cyclic compounds. These transformations typically involve either base-catalyzed condensation or reductive cyclization strategies.

Dieckmann Condensation and Subsequent Oxidation:

A primary route to a cyclic derivative is the Dieckmann condensation, an intramolecular version of the Claisen condensation used to form cyclic β-keto esters from diesters. wikipedia.orgorganic-chemistry.orgucla.edu Treatment of this compound with a strong base, such as sodium ethoxide, would induce deprotonation at the carbon alpha to one of the ester groups. The resulting enolate can then attack the carbonyl carbon of the second ester group, leading to the formation of a five-membered ring after the elimination of a methoxide ion. wikipedia.org This reaction would yield methyl 2-(4-bromophenyl)-5-oxocyclopentane-1-carboxylate.

This cyclic β-keto ester can serve as a precursor to lactones via the Baeyer-Villiger oxidation. sigmaaldrich.comorganic-chemistry.orgwikipedia.org This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.comresearchgate.net The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of the oxygen insertion. In the case of the cyclopentanone intermediate, the more substituted carbon (bearing the aryl and ester groups) would preferentially migrate, leading to the formation of a δ-lactone.

Reductive Cyclization:

An alternative pathway to a lactone involves the chemoselective reduction of one of the two methyl ester groups to a primary alcohol. This transformation is challenging due to the similar reactivity of the two ester functionalities. However, selective reduction can sometimes be achieved using sterically hindered reducing agents or by employing enzymatic methods. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures could potentially favor mono-reduction.

If one ester is successfully reduced to an alcohol, the resulting hydroxy ester can undergo spontaneous or acid-catalyzed intramolecular transesterification (lactonization) to form a stable five-membered γ-lactone, specifically 5-(4-bromophenyl)-5-(methoxycarbonyl)dihydrofuran-2(3H)-one. Stronger, less selective reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both ester groups to form the corresponding diol. masterorganicchemistry.comlibretexts.org

Chemoselective Transformations and Orthogonal Reactivity

The presence of three distinct functional groups—two methyl esters and an aryl bromide—within this compound allows for a range of chemoselective reactions. Orthogonal reactivity, the ability to selectively address one functional group in the presence of others, is a key strategy in multi-step synthesis. researchgate.net

Reactions at the Aryl Bromide Moiety:

The carbon-bromine bond on the phenyl ring is a prime site for modification via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds and are well-known for their tolerance of ester functional groups. researchgate.netyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. youtube.comnih.gov This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring while leaving the diester moiety intact.

Other Cross-Coupling Reactions: Similarly, other palladium-catalyzed reactions such as the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), Buchwald-Hartwig amination (forming a C-N bond), and various carbonylation reactions could be employed to selectively functionalize the aryl bromide.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling on Aryl Bromides with Ester Functionality

| Entry | Aryl Bromide Substrate (Analogous) | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl 4-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |

| 2 | Ethyl 3-bromobenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 92 |

| 3 | Methyl 4-bromophenylacetate | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 88 |

Reactions at the Ester Moieties:

The two methyl ester groups can be selectively transformed in the presence of the aryl bromide.

Selective Hydrolysis: It is possible to selectively hydrolyze one of the two ester groups to a carboxylic acid using carefully controlled stoichiometric amounts of base (e.g., one equivalent of NaOH) at low temperatures. organic-chemistry.org The resulting monoacid could then participate in further reactions, such as amide bond formation. Complete hydrolysis of both esters to the diacid would occur under more forcing conditions (excess base and heat).

Chemoselective Reduction: The choice of reducing agent is critical for the selective reduction of the esters without affecting the aryl bromide.

Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under mild conditions, making it highly chemoselective for reducing aldehydes or ketones in the presence of both esters and aryl bromides. beilstein-journals.orgresearchgate.net

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily reduce both esters to their corresponding primary alcohols. masterorganicchemistry.comlibretexts.org It can also reduce aryl halides, though this reaction is typically slower than ester reduction. reddit.com Therefore, its use would likely result in the reduction of all functional groups.

Borane (BH₃) complexes are often used to reduce carboxylic acids in the presence of esters, but they will also reduce esters, typically to the corresponding alcohols. harvard.edu

Table 2: Predicted Reactivity of Common Reducing Agents with this compound

| Reducing Agent | Reactivity with Methyl Ester | Reactivity with Aryl Bromide | Expected Major Product |

| NaBH₄ | Low / No reactivity | Low / No reactivity | No reaction |

| LiBH₄ | High (reduces to alcohol) | Low / No reactivity | 4-(4-bromophenyl)pentane-1,5-diol |

| LiAlH₄ | High (reduces to alcohol) | Moderate (can be reduced) | Mixture, primarily 4-phenylpentane-1,5-diol |

| DIBAL-H (low temp) | Moderate (can be stopped at aldehyde or mono-alcohol) | Low / No reactivity | Potential for selective mono-reduction/lactonization |

This orthogonal reactivity allows for sequential, controlled modifications of the molecule. For instance, a Suzuki coupling could first be performed on the aryl bromide, followed by a selective hydrolysis or reduction of the ester groups to build molecular complexity in a planned manner.

Mechanistic Elucidation and Theoretical Investigations Pertinent to Dimethyl 2 4 Bromophenyl Pentanedioate Chemistry

Kinetic Studies of Key Reactions Involving Dimethyl 2-(4-bromophenyl)pentanedioate

Kinetic studies provide quantitative insights into the rates of chemical reactions. For this compound, a primary reaction of interest is hydrolysis, which can be catalyzed by either acid or base.

The rate of hydrolysis is significantly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups, such as the bromo substituent in this case, can increase the electrophilicity of the carbonyl carbon atom in the ester group, making it more susceptible to nucleophilic attack. chemrxiv.org This generally leads to an increase in the rate of hydrolysis compared to unsubstituted or electron-donated analogs. chemrxiv.org

The kinetics of alkaline hydrolysis of esters typically follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org Under pseudo-first-order conditions where the concentration of the hydroxide ion is in large excess, the rate of reaction can be expressed as:

Rate = k_obs [Ester]

where k_obs is the observed pseudo-first-order rate constant.

Table 1: Representative Kinetic Data for Hydrolysis of Related Aryl Esters

| Ester | Substituent | Relative Rate of Hydrolysis |

| Methyl Benzoate | -H | 1.0 |

| Methyl 4-nitrobenzoate | -NO₂ | 218 |

| Methyl 4-methoxybenzoate | -OCH₃ | 0.2 |

| This compound | -Br | (Predicted to be > 1.0) |

This table is illustrative and based on established principles of substituent effects on ester hydrolysis. The predicted relative rate for this compound is based on the electron-withdrawing nature of the bromine atom.

Factors that affect the reaction rate include temperature, with higher temperatures generally leading to faster reactions, and the nature of the solvent. mdpi.comresearchgate.net The activation energy for the hydrolysis of esters is also a key parameter that can be determined from kinetic studies at different temperatures. researchgate.net

Mechanistic Postulations and Experimental Verification

The hydrolysis of esters like this compound in basic conditions is proposed to proceed through a nucleophilic acyl substitution mechanism. pressbooks.pub This pathway involves the following key steps:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of one of the ester groups. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the expulsion of a methoxide ion as the leaving group.

Proton Transfer: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.

Experimental verification for this mechanism often comes from isotope labeling studies. For instance, if the hydrolysis is carried out in water enriched with ¹⁸O, the ¹⁸O isotope is incorporated into the carboxylic acid product and not the alcohol, confirming that the C-OR' bond is cleaved. pressbooks.pub

In addition to hydrolysis, the 4-bromophenyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com The mechanism for such a reaction, catalyzed by a palladium complex, typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl halide. researchgate.net

Transmetalation: The aryl group from an organoboron compound is transferred to the palladium center.

Reductive Elimination: The two aryl groups on the palladium complex are coupled, and the product is eliminated, regenerating the palladium(0) catalyst.

Computational Chemistry Approaches for Reaction Mechanism Understanding (e.g., Density Functional Theory (DFT) studies on related systems)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. rsc.orgmdpi.com While specific DFT studies on this compound are not widely available, research on related aryl esters and pentanedioate (B1230348) systems provides significant insights.

DFT calculations can be used to:

Determine the geometries of reactants, transition states, and products.

Calculate the activation energies and reaction energies for proposed mechanistic pathways. mdpi.com

Analyze the electronic structure of molecules to understand reactivity. nih.gov

For example, DFT studies on the oxidative addition of aryl halides to palladium complexes have helped to clarify the energetics of different potential pathways and the structures of key intermediates. researchgate.net These studies support a concerted oxidative addition mechanism as being the most likely in many cases. researchgate.net

In the context of hydrolysis, DFT can model the formation and stability of the tetrahedral intermediate and the transition states involved in its formation and collapse. Such calculations can help to rationalize the observed kinetic data and substituent effects.

Table 2: Illustrative DFT-Calculated Energy Barriers for a Model Ester Hydrolysis Reaction

| Step | Calculated Activation Energy (kcal/mol) |

| Formation of Tetrahedral Intermediate | 15-20 |

| Collapse of Tetrahedral Intermediate | 5-10 |

These values are representative and can vary depending on the specific ester, reaction conditions, and level of theory used in the DFT calculations.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

No specific ¹H or ¹³C NMR spectra, nor 2D NMR data (COSY, HSQC, HMBC, NOESY), for Dimethyl 2-(4-bromophenyl)pentanedioate could be located in the searched scientific databases.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Detailed high-resolution mass spectrometry data, including molecular formula confirmation and fragment analysis, for this compound are not available in the reviewed sources.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

No experimental FT-IR or Raman spectra for this compound have been found in the public literature, precluding any detailed functional group or conformational analysis.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

There is no evidence of a crystal structure for this compound being determined or deposited in crystallographic databases. Consequently, information on its solid-state molecular geometry and packing is unavailable.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

As this compound is not inherently chiral, studies involving chiroptical spectroscopy would only be relevant if chiral derivatives were synthesized and studied. No such studies on chiral forms of this compound were found.

Applications of Dimethyl 2 4 Bromophenyl Pentanedioate in Complex Chemical Synthesis

Building Block in the Synthesis of Heterocyclic Frameworks

The structure of Dimethyl 2-(4-bromophenyl)pentanedioate makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are central to medicinal chemistry and materials science. The presence of the diester functionality allows for cyclization reactions with various reagents to form rings, while the bromophenyl group can be further functionalized.

Pyrimidines: The synthesis of pyrimidine derivatives can be achieved through the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea. bu.edu.egrsc.org In this context, this compound can be hydrolyzed to its corresponding β-ketoester, which can then undergo cyclization. For instance, reaction with urea in the presence of a base would yield a 5-(4-bromophenyl)-substituted pyrimidine-2,4(1H,3H)-dione. The general Pinner synthesis of pyrimidines involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com

Quinolines: Quinoline synthesis often involves the condensation of anilines with β-ketoesters, a reaction known as the Conrad-Limpach-Knorr synthesis. slideshare.net While this compound itself is not a direct precursor for this reaction, its derivatives can be. For example, the pentanedioate (B1230348) moiety could be transformed into a β-ketoester, which could then react with a substituted aniline to form a quinoline ring. The Pfitzinger reaction, which utilizes isatin and a carbonyl compound, provides another route to quinoline-4-carboxylic acids. slideshare.net

Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. slideshare.netorganic-chemistry.orgresearchgate.netmdpi.com Similar to pyrimidine synthesis, this compound can be converted to a suitable 1,3-dicarbonyl precursor. Subsequent reaction with hydrazine hydrate would lead to the formation of a pyrazole ring bearing the 4-bromophenyl substituent. The regioselectivity of this reaction can often be controlled by the reaction conditions. researchgate.net

Precursor for Advanced Organic Materials

The unique combination of a brominated aromatic ring and ester functionalities in this compound makes it a promising candidate for the development of advanced organic materials with tailored properties.

Monomers for Polymer Synthesis

This compound can serve as a monomer in polycondensation reactions to produce polyesters. The two methyl ester groups can react with diols to form polyester chains. The presence of the bulky and rigid 4-bromophenyl group in the polymer backbone would be expected to influence the material's thermal and mechanical properties, potentially increasing its glass transition temperature and modulus.

Furthermore, the bromine atom provides a site for further polymer modification. For instance, it can be used as a handle for grafting other polymer chains or for introducing specific functionalities through reactions like Suzuki or Heck coupling. Brominated aromatic polymers are also known for their flame-retardant properties.

Components in Functional Organic Scaffolds

The term "functional organic scaffolds" refers to molecules that possess specific, well-defined three-dimensional structures and are designed for particular applications, such as in catalysis, molecular recognition, or optoelectronics. The rigid adamantane core is one example of such a scaffold. researchgate.net this compound can be utilized in the synthesis of such scaffolds. The bromophenyl group can participate in cross-coupling reactions to build larger, more complex aromatic systems. The pentanedioate chain offers flexibility and can be cyclized or modified to create specific spatial arrangements of functional groups.

For instance, intramolecular cyclization reactions could lead to the formation of functionalized bicyclic systems. The bromine atom can also be converted to other functional groups, such as boronic esters, which are precursors for further cross-coupling reactions, enabling the construction of extended, conjugated organic frameworks.

Intermediate in the Synthesis of Biologically Relevant Molecular Scaffolds

The structural motifs present in this compound are found in numerous biologically active molecules. mdpi.comnih.govmdpi.comnih.gov Consequently, this compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. mdpi.comresearchgate.netnih.gov

Utilization in Divergent Synthesis Libraries

Divergent synthesis is a powerful strategy in drug discovery and materials science that allows for the rapid generation of a large number of structurally diverse compounds from a common starting material. crsubscription.com this compound is an ideal candidate for such synthetic approaches due to its multiple, orthogonally reactive functional groups.

Starting from this single compound, a library of diverse molecules can be created by systematically reacting each functional group. For example:

Ester groups: The two methyl ester groups can be independently or simultaneously hydrolyzed, aminated, or reduced to afford a variety of diacids, diamides, or diols.

Bromophenyl group: The bromine atom can be subjected to a range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) with different partners to introduce a wide array of substituents on the aromatic ring.

α-Carbon: The carbon atom alpha to both the phenyl ring and a carbonyl group can potentially be functionalized.

This multi-directional approach allows for the creation of a vast chemical space from a single, readily accessible starting material. The resulting library of compounds can then be screened for desirable biological activities or material properties, accelerating the discovery process. Combinatorial chemistry often employs solid-phase synthesis techniques to facilitate the purification of the library members. bu.edu.egmdpi.com

Emerging Research Frontiers and Future Prospects for Dimethyl 2 4 Bromophenyl Pentanedioate

Development of Novel Catalytic Systems for Dimethyl 2-(4-bromophenyl)pentanedioate Transformations

The synthesis and functionalization of "this compound" heavily rely on the development of innovative catalytic systems. Modern catalysis offers a powerful toolkit to construct the core structure of this molecule and to introduce further chemical diversity.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis and offers a promising avenue for the synthesis of "this compound". The key C-C bond between the phenyl ring and the pentanedioate (B1230348) backbone can be forged using well-established palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, could be a viable strategy. In this context, 4-bromophenylboronic acid could be coupled with a suitable pentanedioate derivative bearing a leaving group at the 2-position.

Recent advancements in palladium catalysis have focused on the development of highly active and selective catalyst systems. For example, the use of sophisticated phosphine ligands can enhance the efficiency of the coupling reaction, allowing for lower catalyst loadings and milder reaction conditions. Furthermore, palladium-catalyzed direct C-H arylation is an emerging technique that could offer a more atom-economical approach by directly coupling a C-H bond of the pentanedioate with a bromophenyl precursor nagoya-u.ac.jp.

Nickel-Catalyzed Cross-Coupling Reactions:

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium catalysis. Nickel catalysts can often mediate cross-coupling reactions of challenging substrates and can exhibit unique reactivity and selectivity. For the synthesis of "this compound," a nickel-catalyzed coupling between a 4-bromophenyl halide and an appropriate pentanedioate-derived nucleophile could be envisioned nih.govnih.govorgsyn.orgchemrxiv.org.

The development of well-defined nickel precatalysts and advanced ligands has significantly expanded the scope of nickel-catalyzed reactions. These systems can tolerate a wide range of functional groups, which is a crucial aspect for the synthesis of complex molecules.

| Catalyst System | Potential Application in "this compound" Synthesis | Key Advantages |

| Palladium/Phosphine Ligands | Suzuki-Miyaura or direct C-H arylation | High efficiency, mild conditions, broad substrate scope nagoya-u.ac.jp |

| Nickel/Bipyridine Ligands | Cross-coupling of a bromophenyl precursor with a pentanedioate derivative | Cost-effective, unique reactivity, functional group tolerance nih.govnih.gov |

Exploration of Asymmetric Synthesis Methodologies

The 2-position of the pentanedioate backbone in "this compound" is a stereocenter. The synthesis of enantiomerically pure forms of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

Rhodium-Catalyzed Asymmetric Hydrogenation:

One potential strategy for the asymmetric synthesis of "this compound" involves the rhodium-catalyzed asymmetric hydrogenation of a prochiral precursor. This precursor would contain a double bond that, upon hydrogenation, creates the chiral center at the 2-position. The use of chiral phosphine ligands in conjunction with a rhodium catalyst can induce high levels of enantioselectivity in such transformations.

Asymmetric Conjugate Addition:

Another powerful approach is the asymmetric conjugate addition of a 4-bromophenyl nucleophile to a pentenedioate derivative. This reaction can be catalyzed by a variety of chiral metal complexes, including those of copper, rhodium, and palladium. The choice of catalyst and chiral ligand is crucial for achieving high enantioselectivity. For example, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones has been shown to be a robust method for creating all-carbon quaternary stereocenters, a principle that could be adapted for this synthesis nih.gov.

| Asymmetric Method | Potential Application in "this compound" Synthesis | Expected Outcome |

| Rhodium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of a prochiral pentenedioate precursor | Enantiomerically enriched "this compound" |

| Asymmetric Conjugate Addition | Addition of a 4-bromophenyl nucleophile to a pentenedioate derivative | Enantiomerically enriched "this compound" nih.gov |

Photochemical and Electrochemical Activations (e.g., electro-organic synthesis)

Photochemical and electrochemical methods offer unique opportunities for the synthesis and modification of "this compound" under mild and environmentally friendly conditions.

Photochemical C-H Arylation:

Photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds. In the context of "this compound" synthesis, a photocatalytic C-H arylation could be employed to directly couple a C-H bond of the pentanedioate with a 4-bromophenyl precursor semanticscholar.orgnih.gov. This approach avoids the need for pre-functionalized starting materials, leading to more efficient and sustainable synthetic routes. The reaction is typically initiated by visible light, making it a green and attractive alternative to traditional methods.

Electrochemical Synthesis:

Electro-organic synthesis utilizes electricity to drive chemical reactions, offering a high degree of control and selectivity. Electrochemical methods can be used for both the synthesis of the core structure and for the further functionalization of "this compound" acs.orgnih.govresearchgate.net. For instance, the electrochemical coupling of a 4-bromophenyl halide with a suitable pentanedioate derivative could be a viable synthetic route. Additionally, the aryl bromide moiety of the target molecule could be a handle for further electrochemical transformations, such as cross-coupling reactions or reductions.

| Activation Method | Potential Application | Advantages |

| Photochemical C-H Arylation | Direct synthesis from a pentanedioate and a bromophenyl precursor | Mild conditions, high atom economy, use of visible light semanticscholar.orgnih.govnih.govnih.govrsc.orgprinceton.edu |

| Electrochemical Synthesis | Synthesis and functionalization | High selectivity, controlled reaction conditions, environmentally friendly acs.orgnih.govresearchgate.netnih.govbeilstein-journals.org |

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of "this compound".

Enhanced Safety and Scalability:

Many organic reactions are exothermic and can pose safety risks when performed on a large scale in batch reactors. Flow reactors have a much higher surface-area-to-volume ratio, allowing for efficient heat dissipation and better temperature control. This enhanced safety profile makes flow chemistry particularly attractive for scaling up the synthesis of "this compound".

Improved Efficiency and Reproducibility:

| Feature of Flow Chemistry | Benefit for "this compound" Synthesis |

| Enhanced Heat Transfer | Improved safety for exothermic reactions nih.govrsc.orgresearchgate.net |

| Precise Control of Parameters | Higher yields and reproducibility |

| Integration of Processes | Streamlined synthesis and purification uc.pt |

Integration with Chemoinformatic and Machine Learning for Reaction Prediction

The integration of chemoinformatics and machine learning is revolutionizing the field of organic synthesis. These computational tools can be used to predict the outcome of reactions, optimize reaction conditions, and even design novel synthetic routes.

Predicting Reaction Outcomes:

Machine learning models can be trained on large datasets of chemical reactions to predict the success of a given transformation. For the synthesis of "this compound," machine learning could be used to predict the optimal catalyst, solvent, and temperature for a given cross-coupling reaction, thereby reducing the need for extensive experimental screening semanticscholar.orgdigitellinc.comprinceton.edukaust.edu.sa.

Designing Novel Synthetic Routes:

Chemoinformatic tools can be used to analyze vast chemical databases and identify potential synthetic routes to a target molecule. By combining this information with machine learning models for reaction prediction, it is possible to design novel and efficient synthetic strategies for "this compound".

| Computational Tool | Application in "this compound" Research | Potential Impact |

| Machine Learning | Prediction of reaction outcomes and optimization of conditions | Reduced experimental effort and accelerated discovery semanticscholar.orgdigitellinc.comprinceton.edukaust.edu.sachemrxiv.org |

| Chemoinformatics | Design of novel synthetic routes | More efficient and innovative synthesis strategies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl 2-(4-bromophenyl)pentanedioate, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with esterification of pentanedioic acid derivatives using methanol under acid catalysis (e.g., H₂SO₄). Introduce the 4-bromophenyl group via nucleophilic substitution or Suzuki coupling, depending on precursor availability .

-

Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design to isolate key variables . For example, a 2³ factorial design (temperature: 60–100°C; solvent: THF/DMF; catalyst: Pd(PPh₃)₄ vs. CuI) can identify optimal yields.

-

Step 3 : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations :

-

Brominated intermediates (e.g., 4-bromophenethyl alcohol) may require inert atmospheres to prevent debromination .

-

Safety protocols for handling brominated compounds: Use fume hoods, PPE, and emergency eyewash stations as per SDS guidelines .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

-

NMR (¹H/¹³C) : Confirm ester carbonyl signals (~3.7 ppm for methyl groups, 170–175 ppm for carbonyl carbons) and aryl bromine coupling patterns .

-

Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ expected at m/z ~327.0 for C₁₄H₁₅BrO₄) .

-

HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Data Cross-Validation :

-

Compare experimental spectra with NIST Chemistry WebBook entries for analogous brominated esters .

Advanced Research Questions

Q. What mechanistic insights can be derived from kinetic studies of this compound under varying catalytic systems?

- Experimental Design :

-

Variable Selection : Test palladium-based catalysts (e.g., Pd(OAc)₂) vs. copper-mediated systems for coupling efficiency .

-

Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation rates. For example, monitor aryl boronic acid consumption in Suzuki-Miyaura reactions .

-

Activation Energy Calculation : Apply the Arrhenius equation to data from temperature-controlled reactions (e.g., 50–120°C) .

- Contradiction Resolution :

-

Discrepancies in yield between theoretical and experimental results may arise from steric hindrance of the bromophenyl group or solvent polarity effects. Use computational tools (e.g., COMSOL Multiphysics) to model steric and electronic interactions .

Q. How can computational modeling enhance the design of this compound derivatives for specific applications?

- Methodological Framework :

- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites for functionalization (e.g., bromine substitution with amino groups) .

- Molecular Dynamics (MD) : Simulate solvent-solute interactions to optimize solubility in polar aprotic solvents (DMF, DMSO) .

- Table : Key Computational Parameters

| Parameter | Value/Software | Purpose |

|---|---|---|

| Basis Set | B3LYP/6-31G(d) | Electron distribution analysis |

| Solvation Model | COSMO-RS | Solubility prediction |

| Optimization Tool | Gaussian 16 | Energy minimization |

- Validation :

- Cross-validate computational predictions with experimental DSC (melting point) and solubility tests .

Q. What strategies mitigate data contradictions in cross-disciplinary studies involving this compound?

- Root Cause Analysis :

-

Sample Contamination : Implement QC checks (e.g., blank runs in HPLC) and use high-purity reagents (>99%) .

-

Instrument Calibration : Standardize NMR spectrometers with tetramethylsilane (TMS) and validate MS detectors daily .

- Methodological Harmonization :

-

Adopt ontology frameworks (e.g., CRDC classifications) to align experimental variables (e.g., RDF2050103 for chemical engineering design) .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Risk Mitigation :

-

Eye/Skin Exposure : Immediate flushing with water (15+ minutes) and medical consultation .

-

Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated waste containers .

- Regulatory Alignment :

-

Follow OSHA guidelines for halogenated compound handling and document all incidents per Chemical Hygiene Plan requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.